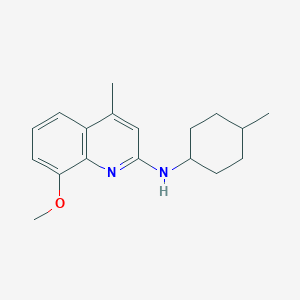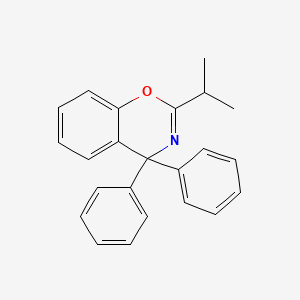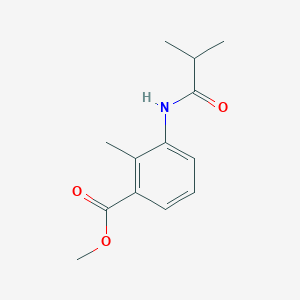
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and survival. Therefore, this compound has attracted significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves the inhibition of this compound activity. This compound is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. This compound is activated by various stimuli, including growth factors, hormones, and stress signals. Once activated, this compound phosphorylates downstream targets, leading to the activation or inhibition of specific signaling pathways. This compound selectively binds to the catalytic domain of this compound, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In cancer cells, it inhibits cell growth and induces apoptosis by suppressing the activity of this compound. In immune cells, it suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of this compound. In neuronal cells, it protects against oxidative stress and improves cognitive function by inhibiting the activation of this compound.
实验室实验的优点和局限性
The advantages of using 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine in lab experiments include its potent and selective inhibition of this compound activity, its diverse biological effects, and its potential therapeutic applications. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its efficacy and safety in vivo.
未来方向
For the research on 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine include the following:
1. Further studies on its potential therapeutic applications, including cancer, inflammation, and neurodegenerative disorders.
2. Development of more efficient and scalable synthesis methods to facilitate its production and distribution.
3. Investigation of its potential toxicity and safety in vivo.
4. Identification of its downstream targets and signaling pathways to better understand its biological effects.
5. Development of more potent and selective this compound inhibitors based on the structure of this compound.
6. Evaluation of its efficacy in combination with other therapeutic agents for synergistic effects.
In conclusion, this compound is a promising chemical compound that has attracted significant attention for its potential therapeutic applications. Its potent and selective inhibition of this compound activity makes it a valuable tool for studying the role of this compound in various cellular processes. Further studies are needed to determine its efficacy and safety in vivo and to develop more potent and selective this compound inhibitors based on its structure.
合成方法
The synthesis of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves several steps. The first step is the reaction of 4-methylcyclohexanone with 2-amino-4-methoxybenzoic acid to form 4-methyl-N-(4-methoxybenzoyl)cyclohexanone. The second step is the reaction of the intermediate with 2-chloroquinoline to form 8-methoxy-4-methyl-N-(4-methoxybenzoyl)-2-quinolinamine. The final step involves the selective reduction of the benzoyl group to form this compound.
科学研究应用
8-methoxy-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been demonstrated to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-4-6-16(21-3)18(15)20-17/h4-6,11-12,14H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCKAPFBGMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4919951.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)
![N-(3,4-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4920030.png)
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
![4,10-bis[4-(2-hydroxyethyl)phenyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4920050.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)
